![molecular formula C25H19N5O8 B11694945 N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B11694945.png)
N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and hydrazide functionalities, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the hydrazide intermediate: This step involves the reaction of an appropriate hydrazine derivative with an ester or acid chloride to form the hydrazide.
Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone to form the desired hydrazone linkage.
Introduction of the dinitrophenoxy group: This step involves the nitration of a phenol derivative followed by etherification to introduce the dinitrophenoxy group.
Final coupling: The final step involves coupling the hydrazone intermediate with the quinolin-8-yloxy moiety under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.
化学反应分析
Types of Reactions
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides
Reduction: Formation of amines
Substitution: Formation of substituted aromatic derivatives
科学研究应用
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cellular receptors, leading to changes in signal transduction pathways.
相似化合物的比较
Similar Compounds
- N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-4-fluorobenzohydrazide
- N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylene}-3-hydroxy-2-naphthohydrazide
Uniqueness
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide stands out due to its combination of the quinolin-8-yloxy moiety and the dinitrophenoxy group, which imparts unique electronic and steric properties. These features may enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C25H19N5O8 |
|---|---|
分子量 |
517.4 g/mol |
IUPAC 名称 |
N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C25H19N5O8/c1-36-23-12-16(7-9-21(23)38-20-10-8-18(29(32)33)13-19(20)30(34)35)14-27-28-24(31)15-37-22-6-2-4-17-5-3-11-26-25(17)22/h2-14H,15H2,1H3,(H,28,31)/b27-14+ |
InChI 键 |
BTZCZOOYGGYODQ-MZJWZYIUSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC3=C2N=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC3=C2N=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11694877.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11694878.png)
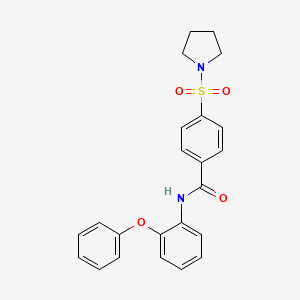
![N~1~-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11694890.png)
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11694893.png)

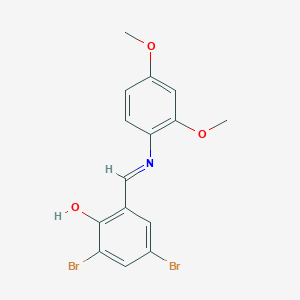
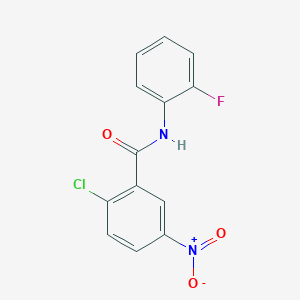
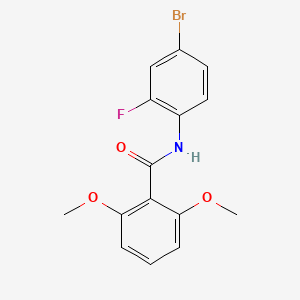

![N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11694934.png)
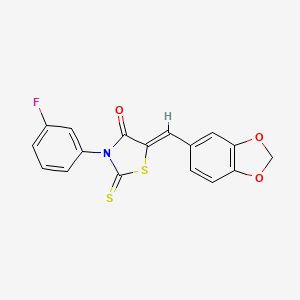
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694950.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11694951.png)
